

# Application Notes and Protocols for Testing MRTX0902 Efficacy In Vitro

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## Compound of Interest

Compound Name: MRTX0902

Cat. No.: B10829282

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These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of **MRTX0902**, a potent and selective inhibitor of the guanine nucleotide exchange factor SOS1 (Son of Sevenless Homolog 1). The following protocols and data are intended to guide researchers in the preclinical assessment of **MRTX0902** and similar molecules targeting the KRAS signaling pathway.

## Introduction

**MRTX0902** is an orally bioavailable small molecule that disrupts the protein-protein interaction (PPI) between SOS1 and KRAS.<sup>[1][2]</sup> SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation and subsequent downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival. By inhibiting the SOS1:KRAS interaction, **MRTX0902** prevents KRAS activation, thereby suppressing oncogenic signaling in tumors with mutations in the KRAS-MAPK pathway.<sup>[1][2]</sup> These protocols outline key in vitro assays to quantify the biochemical and cellular activity of **MRTX0902**.

## Data Presentation

The efficacy of **MRTX0902** has been demonstrated across a range of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of **MRTX0902**

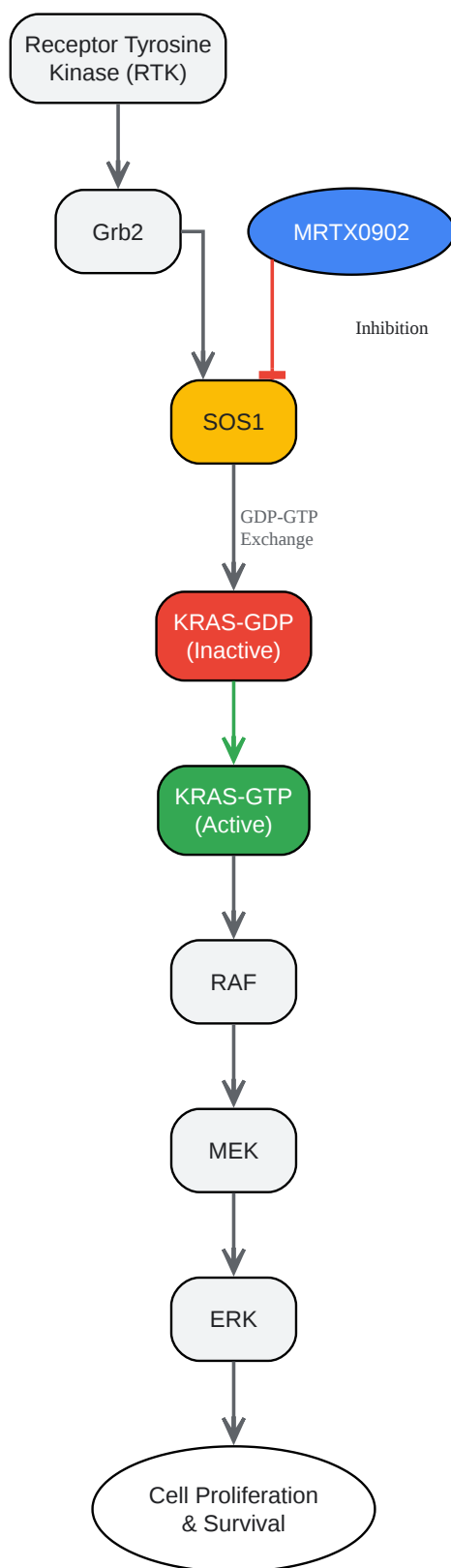
Assay Type	Target	Metric	Value (nM)	Reference
HTRF Binding Assay	SOS1	K <sub>i</sub>	2.1	[3]
HTRF PPI Assay	SOS1:KRAS (WT)	IC <sub>50</sub>	13.8	[3]
HTRF PPI Assay	SOS1:KRAS (G12D)	IC <sub>50</sub>	16.6	[3]
HTRF PPI Assay	SOS1:KRAS (G12V)	IC <sub>50</sub>	24.1	[3]
HTRF PPI Assay	SOS1:KRAS (G12C)	IC <sub>50</sub>	30.7	[3]
Nucleotide Exchange Assay	SOS1-mediated	IC <sub>50</sub>	15	[3]
Nucleotide Exchange Assay	SOS2-mediated	IC <sub>50</sub>	>10,000	[3]

Table 2: Cellular Activity of **MRTX0902** in KRAS-MAPK Pathway Mutant Cell Lines

Cell Line	Cancer Type	Relevant Mutation(s)	Assay	Metric	Value (nM)	Reference
MKN1	Gastric Carcinoma	KRAS Amplification	pERK Inhibition	IC <sub>50</sub>	39.6	<a href="#">[3]</a>
NCI-H1975	Non-Small Cell Lung	EGFR Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
PC9	Non-Small Cell Lung	EGFR Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
LN229	Glioblastoma	PTPN11 Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
OCI-AML5	Acute Myeloid Leukemia	SOS1 Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
HCC1438	Breast Carcinoma	NF1 Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
NCI-H508	Colorectal Carcinoma	BRAF Class III Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
NCI-H1666	Lung Adenocarcinoma	BRAF Class III Mutant	pERK Inhibition	IC <sub>50</sub>	<250	<a href="#">[1]</a>
NCI-H1435	Non-Small Cell Lung	NF1 K615N	3D Cell Viability	IC <sub>50</sub>	<250	<a href="#">[1]</a>
LN229	Glioblastoma	PTPN11 A72S	3D Cell Viability	IC <sub>50</sub>	<250	<a href="#">[1]</a>

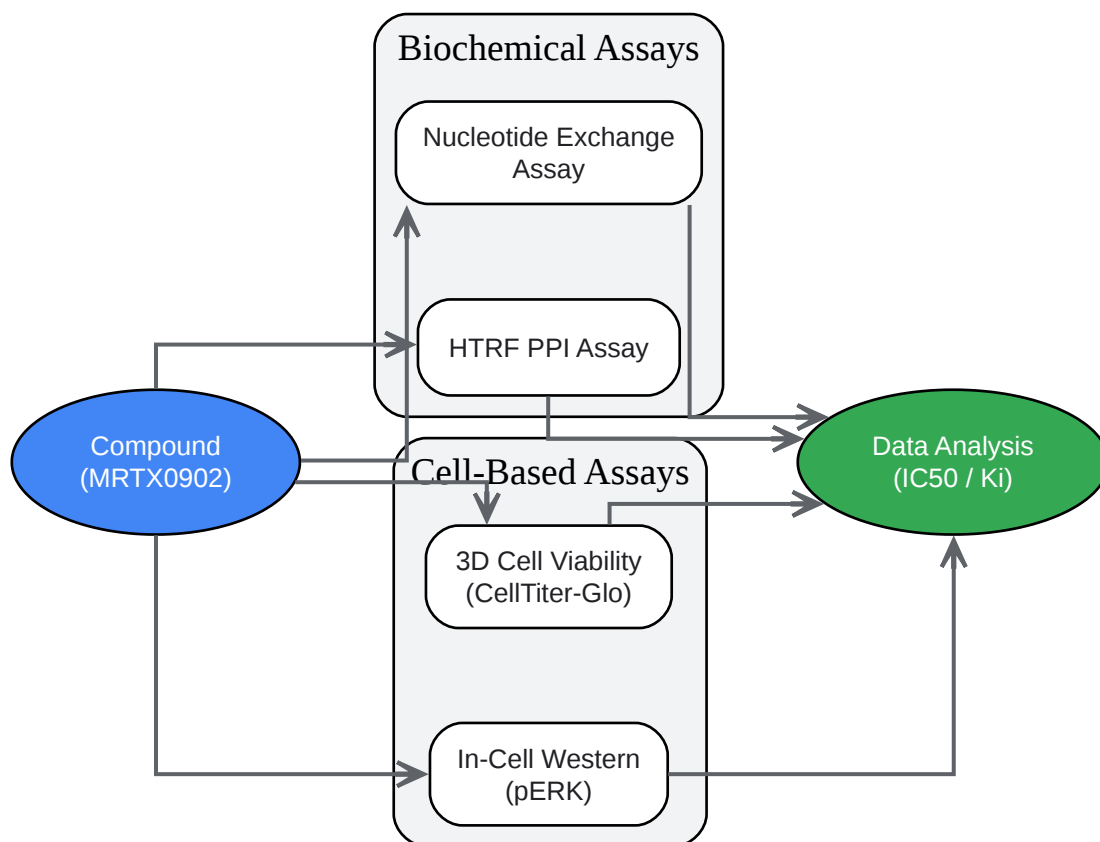
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general workflow of the described in vitro assays.



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Caption: SOS1-KRAS Signaling Pathway and **MRTX0902** Mechanism of Action.



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## References

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- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
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